molecular formula C14H16N2O3S2 B1199511 Hyalodendrin CAS No. 40380-24-3

Hyalodendrin

Cat. No.: B1199511
CAS No.: 40380-24-3
M. Wt: 324.4 g/mol
InChI Key: SJRIMIDQFZMJPZ-UHFFFAOYSA-N
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Description

Hyalodendrin is a fungitoxic metabolite isolated from a culture medium which had supported growth of Hyalodendron sp., an imperfect fungus . It is identified as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione .


Synthesis Analysis

Two new decalin/tetramic acid hybrid metabolites, hyalodendrins A and B, were isolated from plant endophytic fungus Hyalodendriella sp. Ponipodef12 . The structures of the new compounds were elucidated by analysis of the spectroscopic data, including NMR, HRMS and ECD, and by chemical conversion .


Molecular Structure Analysis

This compound has a molecular formula of C14H16N2O3S2 . Its average mass is 324.418 Da and its monoisotopic mass is 324.060242 Da .


Chemical Reactions Analysis

The target molecules of this research, namely this compound, tryprostatins, spirotryprostatin, the stemofoline alkaloids, and hinckdentine A are characteristic in that they cannot be accessed by simple combinations of conventional synthetic transformations .


Physical And Chemical Properties Analysis

This compound has 2 of 2 defined stereocentres . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Antimicrobial Activity : Hyalodendrin, identified as C14H16N2O3S2, exhibits significant antimicrobial activity. It has been found to be more effective than other antifungal agents against fungi causing decay and diseases in plants and trees. It also shows inhibitory action against bacteria and fungi pathogenic to humans and has a relatively low degree of phytotoxicity (Stillwell, Magasi, & Strunz, 1974).

  • Fungitoxic Properties : this compound, characterized as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione, demonstrates potent fungitoxic properties. This was identified through spectrometric and chemical investigations (Strunz, Kakushima, Stillwell, & Heissner, 1973).

  • Anticancer Activity : A study highlighted the anticancer potential of this compound, especially against aggressive cancer phenotypes. The compound was found to induce changes in phosphorylation status of key proteins and alter expression levels in cancer cell lines (Dezaire et al., 2020).

  • Larvicidal Activity : Hyalodendrins A and B, derived from Hyalodendriella sp., displayed potent larvicidal activity against Aedes aegypti larvae. This finding opens avenues for its potential use in mosquito control (Mao et al., 2019).

  • Synthetic Applications : Studies on the asymmetric synthesis of (+)-hyalodendrin and the development of methods for the construction of its epidithiodioxopiperazine skeleton highlight the synthetic challenges and advances in the field (Takeuchi, Shimokawa, & Fukuyama, 2014).

Mechanism of Action

Hyalodendrins A and B showed potent larvicidal activity against the fourth-instar larvae of Aedes aegypti with the median lethal dose (LC 50) values of 10.31 and 5.93 μg/mL, respectively .

Future Directions

Feature papers represent the most advanced research with significant potential for high impact in the field . A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .

Properties

IUPAC Name

1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRIMIDQFZMJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960790
Record name 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40380-24-3
Record name 2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-1-(hydroxymethyl)-4-(phenylmethyl)-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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